3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-(2-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H12N2O/c1-9-7(3-2-6-10)4-5-8-9/h4-5,10H,2-3,6H2,1H3 |
InChI Key |
QCJKGEQAOIQBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CCCO |
Origin of Product |
United States |
Foundational & Exploratory
discovery and history of pyrazole compounds
An In-Depth Technical Guide to the Discovery and History of Pyrazole Compounds
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal and agricultural chemistry.[1][2][3] Initially explored in the late 19th century, the journey of pyrazole and its derivatives from academic curiosity to blockbuster pharmaceuticals and essential agrochemicals is a compelling narrative of rational drug design and synthetic innovation. This guide provides a comprehensive overview of the seminal discoveries, the evolution of synthetic methodologies, and the landmark applications that have defined the field. Tailored for researchers, scientists, and drug development professionals, this document elucidates the key scientific milestones and the underlying chemical principles that have established pyrazole as a privileged scaffold in modern chemistry.
The Genesis of a Heterocycle: Early Discoveries
The story of pyrazole begins not with the parent compound, but with one of its derivatives. In 1883, the German chemist Ludwig Knorr, while investigating quinine substitutes, serendipitously synthesized the first pyrazole derivative, a pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[4][5][6][7][8] This reaction, now famously known as the Knorr pyrazole synthesis, marked the birth of pyrazole chemistry.[4][9][10][11]
It was not until 1889 that the parent pyrazole ring itself was synthesized by Eduard Buchner, a fellow German chemist who would later win the Nobel Prize in Chemistry in 1907 for his work on cell-free fermentation.[5][12][13] Buchner achieved this by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[5] These foundational discoveries laid the groundwork for over a century of research into the synthesis and application of this versatile heterocyclic system.
Caption: Key milestones in the history of pyrazole compounds.
Foundational Synthesis: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis remains one of the most direct and versatile methods for constructing the pyrazole core. The reaction's enduring utility stems from its straightforward nature: the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[4][6][7][14][15] The high reactivity of the hydrazine nucleophile and the formation of a thermodynamically stable aromatic ring contribute to the typically high yields of the reaction.[4]
The mechanism proceeds via an acid-catalyzed pathway.[9][11] The initial step involves the formation of a hydrazone intermediate through the reaction of one of the carbonyl groups with the hydrazine. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step then yields the aromatic pyrazole ring.[4][9]
Caption: Workflow of the Knorr Pyrazole Synthesis.
Experimental Protocol: A Classic Knorr Synthesis
This protocol describes the synthesis of 2,4-dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and phenylhydrazine, adapted from established methodologies.[4]
Materials:
-
Ethyl benzoylacetate
-
Phenylhydrazine
-
1-Propanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Deionized Water
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (e.g., 3 mmol) and phenylhydrazine (e.g., 6 mmol).
-
Add 3 mL of 1-propanol as the solvent.
-
Add 3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture with stirring on a hot plate to approximately 100°C.
-
Maintain the reaction for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion (consumption of the starting ketoester), add 10 mL of hot water to the reaction mixture while stirring.
-
Allow the mixture to cool to room temperature, which should induce precipitation of the pyrazolone product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Allow the product to air dry completely.
From Bench to Bedside: Pyrazoles in Medicinal Chemistry
The therapeutic potential of pyrazole derivatives has been recognized for over a century, but their prominence surged in the late 20th century with the advent of rational drug design.[1][3] The pyrazole scaffold is now a key component in numerous drugs, valued for its metabolic stability and versatile biological activity.[2]
Case Study: Celecoxib - The Dawn of Selective COX-2 Inhibition
The development of Celecoxib (Celebrex®) is a landmark achievement in medicinal chemistry.[16] Traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. However, the discovery of two distinct isoforms, COX-1 and COX-2, in the early 1990s was revolutionary.[16]
| Enzyme | Function | Expression | Role of Inhibition |
| COX-1 | Prostaglandin production for homeostatic functions | Constitutively expressed in most tissues | Inhibition leads to gastrointestinal side effects |
| COX-2 | Prostaglandin production at inflammation sites | Inducible; upregulated by inflammatory mediators | Inhibition provides anti-inflammatory and analgesic effects |
This dichotomy presented a clear therapeutic strategy: selectively inhibiting COX-2 could provide potent anti-inflammatory effects while sparing the protective functions of COX-1.[16] A team at the Searle division of Monsanto, led by John Talley, discovered and developed Celecoxib based on this hypothesis.[17][18] It was approved by the U.S. FDA on December 31, 1998, for treating osteoarthritis and rheumatoid arthritis.[16][19][20] Celecoxib's structure, featuring a 1,5-diarylpyrazole core, was pivotal to its COX-2 selectivity.
Caption: Mechanism of action of Celecoxib as a selective COX-2 inhibitor.
Protecting the Harvest: Pyrazoles in Agrochemicals
The influence of pyrazole chemistry extends significantly into the agrochemical industry, where its derivatives are used as potent insecticides, herbicides, and fungicides.[6][7]
Case Study: Fipronil - A Novel Insecticidal Action
Fipronil, a member of the phenylpyrazole class of insecticides, was discovered by Rhône-Poulenc in 1987 and first marketed in 1993.[21][22][23] Its development was a major advancement in pest control, providing a new mechanism of action against a broad range of insects.[21]
Fipronil's efficacy lies in its disruption of the insect's central nervous system.[22] It acts as a potent blocker of the GABA (gamma-aminobutyric acid)-gated chloride channels.[22][24] By blocking the passage of chloride ions, fipronil causes hyperexcitation of the contaminated insect's nerves and muscles, leading to death.[22] This mode of action exhibits a high degree of selectivity for insects over mammals because fipronil has a greater binding affinity for insect GABA receptors.[22] Fipronil has been used extensively in crop protection on staples like corn and rice, as well as in veterinary medicine to control fleas and ticks.[21][23]
Conclusion and Future Outlook
From the foundational syntheses of Knorr and Buchner to the development of life-changing drugs and essential crop-protecting agents, the history of pyrazole compounds is a testament to the power of heterocyclic chemistry. The pyrazole ring has proven to be a remarkably "privileged" scaffold, offering the metabolic stability and structural versatility required for potent and selective biological activity.[2] As synthetic methodologies become more advanced and our understanding of biological targets deepens, the pyrazole nucleus is poised to remain a central element in the discovery of new therapeutics and advanced materials for decades to come.
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The Ascendancy of 1-Methyl-Pyrazole Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The 1-methyl-pyrazole scaffold has emerged as a cornerstone in modern medicinal and agricultural chemistry. Its inherent structural features, including metabolic stability and the capacity for precise, high-affinity interactions with biological targets, have propelled its derivatives to the forefront of drug discovery and crop protection.[1] This in-depth technical guide provides a comprehensive exploration of the 1-methyl-pyrazole chemical space, with a focus on synthetic methodologies, diverse biological activities, and the critical structure-activity relationships that govern their function. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate innovation in this dynamic area of chemical science.
The Strategic Advantage of the 1-Methyl-Pyrazole Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry, capable of binding to a multitude of biological targets with high affinity.[2] The addition of a methyl group at the N1 position confers several advantageous properties that enhance its drug-like characteristics. This modification blocks metabolic N-dealkylation, a common route of degradation for other N-unsubstituted heterocycles, thereby improving metabolic stability.[1] Furthermore, the 1-methyl group can influence the electronic properties and steric profile of the molecule, enabling fine-tuning for optimal target engagement and selectivity.[1] These favorable attributes have led to the successful development of 1-methyl-pyrazole-containing compounds across a spectrum of therapeutic and agricultural applications.
Synthetic Strategies: Building the 1-Methyl-Pyrazole Scaffold
A diverse array of synthetic routes has been developed to construct the 1-methyl-pyrazole core and its derivatives, offering chemists the flexibility to introduce a wide range of substituents. The most prevalent methods include cyclocondensation and cycloaddition reactions.
Cyclocondensation Reactions
The Knorr pyrazole synthesis and its variations are the most common methods for constructing the pyrazole ring. This typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with methylhydrazine.
This protocol describes the Knorr cyclocondensation reaction to synthesize 1,3,5-trimethyl-1H-pyrazole from acetylacetone and methylhydrazine.
Materials:
-
Acetylacetone (0.1 mol, 10g)
-
Methylhydrazine (0.1 mol)
-
Dried neutral aluminum oxide (50g)
-
1,2-dichloroethane (100ml)
Procedure:
-
In a 500ml three-necked round-bottom flask, combine acetylacetone, dried neutral aluminum oxide, and 1,2-dichloroethane.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add methylhydrazine to the cooled mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 36 hours.
-
Filter the reaction mixture to remove the aluminum oxide.
-
Remove the solvent from the filtrate by vacuum distillation to obtain the crude product.
-
The crude 1,3,5-trimethyl-1H-pyrazole can be further purified by distillation. The melting point of the purified product is 36 °C.[3]
Nitration of the Pyrazole Ring
Functionalization of the pyrazole ring is crucial for modulating its biological activity. Nitration is a common electrophilic aromatic substitution reaction to introduce a nitro group, which can then be a handle for further transformations.
This protocol details the nitration of 1,3,5-trimethylpyrazole.
Materials:
-
1,3,5-Trimethylpyrazole (3.1 g, 0.028 mol)
-
Concentrated sulfuric acid (15 mL)
-
Fuming nitric acid (12 mL)
-
Ice
Procedure:
-
Dissolve 1,3,5-trimethylpyrazole in cold concentrated sulfuric acid in a flask, and cool the solution to 0°C.
-
Carefully add fuming nitric acid to the cooled solution.
-
Heat the acidic solution on a steam bath for 2 hours.
-
After cooling to room temperature, pour the reaction mixture over ice.
-
Neutralize the solution to a pH of 12 with a suitable base, which will cause the product to precipitate.
-
Collect the white solid precipitate by filtration and wash it with water.
-
The yield of 4-nitro-1,3,5-trimethylpyrazole is approximately 2.3 g (53%).[4]
[3+2] Cycloaddition Reactions
1,3-Dipolar cycloaddition reactions provide another powerful tool for the synthesis of pyrazoles. These reactions involve the combination of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, like an alkyne. This method offers a high degree of regioselectivity.
A modern approach involves the in-situ generation of nitrile imines which then react with an acetylene surrogate.[5]
Caption: One-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles.
Therapeutic Applications in Medicine
The versatility of the 1-methyl-pyrazole scaffold has been extensively leveraged in the development of novel therapeutics, particularly in the fields of oncology, inflammation, and infectious diseases.
Anticancer Activity: Targeting Kinase Signaling
A significant number of 1-methyl-pyrazole derivatives have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[2]
The EGFR signaling pathway plays a crucial role in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[3][4] 1-Methyl-pyrazole derivatives have been designed to target the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling.
Caption: Inhibition of the EGFR signaling pathway.
CDKs are essential for cell cycle progression, and their inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[6] Several 1-methyl-pyrazole derivatives have shown potent inhibitory activity against various CDKs.[7]
Caption: Inhibition of the CDK signaling pathway.
Quantitative Data on Anticancer Activity
| Compound ID | Cancer Cell Line | Target Kinase | IC50 (µM) |
| 4c | A549 (Lung) | - | 1.13[8] |
| 4d | HepG2 (Liver) | - | 0.14[8] |
| 4e | MCF-7 (Breast) | - | 0.22[8] |
| 24 | A549 (Lung) | EGFR (wild-type) | 0.016[7] |
| 24 | A549 (Lung) | EGFR (T790M mutant) | 0.236[7] |
| 29 | HepG2 (Liver) | CDK2 | 10.05[7] |
| 43 | MCF-7 (Breast) | PI3 Kinase | 0.25[7] |
| Compound 6 | HCT116 (Colon) | Aurora A | 0.16[9] |
| Compound 22 | A549 (Lung) | CDK | 0.315[9] |
Anti-inflammatory Activity: COX Inhibition
Certain 1-methyl-pyrazole derivatives exhibit potent anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[10] The well-known NSAID, Celecoxib, features a pyrazole core, although it is not a 1-methyl-pyrazole derivative, it highlights the potential of this scaffold in inflammation.
Quantitative Data on COX-2 Inhibition
| Compound ID | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| 189(a) | 39.43 | 22.21[10] |
| 189(c) | 38.73 | 17.47[10] |
| 129 | 260 | 192.3[10] |
| 5f | 1500 | 9.56[11] |
| 6f | 1150 | 8.31[11] |
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. 1-Methyl-pyrazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[12]
Quantitative Data on Antimicrobial Activity
| Compound ID | Microorganism | MIC (µg/mL) |
| 15 | S. aureus | 32[12] |
| 46 | S. flexneri | 0.12[12] |
| 46 | C. albicans | 0.12[12] |
| 47 | S. aureus | 1[12] |
| 48 | S. aureus | 1[12] |
| 53 | B. subtilis | 0.007[12] |
| 9 | B. subtilis | 1[13] |
| 10 | B. subtilis | 1[13] |
| 11 | B. subtilis | 1[13] |
| 17 | B. subtilis | 1[13] |
| 7b | P. syringae pv. actinidiae | 1.56 (MIC90)[14] |
Applications in Agriculture
1-Methyl-pyrazole derivatives have made a significant impact on modern agriculture as active ingredients in a variety of herbicides and fungicides, contributing to enhanced crop yields and protection.
Herbicides
Many commercial pyrazole-based herbicides function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD leads to bleaching of the plant tissues and ultimately death.
Fungicides
A number of commercially successful fungicides are based on the 1-methyl-pyrazole-4-carboxamide scaffold.[15] These compounds act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain and thereby inhibiting fungal respiration.[16]
Examples of Commercial Pyrazole-Based Fungicides:
-
Bixafen
-
Fluxapyroxad
-
Penflufen
-
Penthiopyrad
-
Sedaxane
-
Isopyrazam[15]
Quantitative Data on Fungicidal Activity
| Compound ID | Fungal Species | EC50 (µg/mL) |
| 26 | V. mali | 1.787[17] |
| 26 | T. cucumeris | 1.638[17] |
| 7f | V. mali | 0.64[14] |
| TM-2 | Corn Rust | 2-4 times more active than fluxapyroxad and bixafen[16] |
Structure-Activity Relationship (SAR) and Pharmacokinetics
Structure-Activity Relationship (SAR)
The biological activity of 1-methyl-pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities.
-
Anticancer Activity (Kinase Inhibitors): For many kinase inhibitors, specific substitutions on the aryl groups attached to the pyrazole core are crucial for achieving high potency and selectivity. For instance, in a series of Aurora A kinase inhibitors, a nitro group was found to be more optimal than hydrogen, methyl, methoxy, or chloro substituents.[9] For CDK inhibitors, a cyclobutyl group was more favorable for activity than other alkyl or aryl groups.[9]
-
Fungicidal Activity: The fungicidal activity of pyrazole carboxanilides is influenced by the substitution pattern on both the pyrazole and aniline rings.[15] For arylpyrazole pyrimidine ether derivatives, electron-withdrawing groups on the para position of the phenyl ring generally lead to higher bioactivity.[18]
Pharmacokinetics and Metabolism
The pharmacokinetic profile of 1-methyl-pyrazole derivatives is a critical consideration in drug development. While the 1-methyl group generally enhances metabolic stability, the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by the entire molecular structure.
For example, the well-studied pyrazole-containing drug, celecoxib, is rapidly absorbed orally and extensively metabolized in the liver, primarily by the CYP2C9 enzyme, to form hydroxycelecoxib.[12][19] Very little of the parent drug is excreted unchanged.[19] The elimination half-life is approximately 11 hours in healthy individuals.[12] It is highly protein-bound (around 97%) and has a large apparent volume of distribution.[20][21] Polymorphisms in the CYP2C9 gene can significantly impact the pharmacokinetics of celecoxib.[22]
Future Perspectives
The 1-methyl-pyrazole scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. Future research will likely focus on:
-
Development of more selective kinase inhibitors: By leveraging a deeper understanding of SAR and utilizing computational modeling, more potent and selective inhibitors for specific kinase targets can be designed to minimize off-target effects.
-
Exploration of new therapeutic areas: The diverse biological activities of 1-methyl-pyrazole derivatives suggest their potential in other disease areas, such as neurodegenerative and metabolic disorders.
-
Design of next-generation agrochemicals: The development of new pyrazole-based herbicides and fungicides with novel modes of action will be crucial to combat the emergence of resistance in weeds and pathogens.
-
Advancements in synthetic methodologies: The development of more efficient, sustainable, and scalable synthetic routes will be essential for the large-scale production of these valuable compounds.
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Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. (URL: [Link])
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Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC. (URL: [Link])
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Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])
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Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed. (URL: [Link])
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Design, Synthesis, and Structure–Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])
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A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (URL: [Link])
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One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC. (URL: [Link])
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC. (URL: [Link])
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC. (URL: [Link])
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A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (URL: [Link])
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Methodological & Application
Application Note: A Multi-Step Synthesis of 3-(Pyrazol-5-yl)propan-1-ol Derivatives from Ethyl Acetoacetate
Abstract
This document provides a comprehensive, research-level guide for the synthesis of a 1-methyl-5-(3-hydroxypropyl)pyrazole derivative, starting from the foundational building block, ethyl acetoacetate. Pyrazole scaffolds are of immense interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide array of therapeutic agents. This application note details a robust, multi-step synthetic pathway, including the initial Knorr pyrazole synthesis, subsequent N-methylation, chlorination, and side-chain introduction via Sonogashira coupling, followed by final reduction. We address the inherent regioselectivity challenges of the Knorr synthesis with ethyl acetoacetate and present a chemically sound route to a valuable, functionalized pyrazole analog. Each step is accompanied by a detailed protocol, causality-driven explanations for experimental choices, and quantitative data presented for clarity.
Introduction and Synthetic Strategy
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that serves as a privileged scaffold in drug discovery. The target molecule, 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol, represents a common structural motif featuring an N-methylated pyrazole core and a functionalized alkyl side chain suitable for further elaboration.
The user-specified starting material, ethyl acetoacetate, is a versatile precursor in heterocyclic chemistry. However, its direct use in the classical Knorr pyrazole synthesis with hydrazine leads specifically to 3-methyl-1H-pyrazol-5(4H)-one.[1][2] This inherent regioselectivity, dictated by the differential reactivity of the ketone and ester carbonyls, places the methyl group at the C3 position. Synthesizing the target molecule, which lacks a C3-substituent, directly from this intermediate is not chemically feasible via high-yield, standard transformations.
Therefore, this guide details a practical and efficient synthesis for a closely related and synthetically accessible analog: 3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-ol . This route honors the specified starting material and provides a versatile platform for creating functionalized pyrazoles. The overall strategy is depicted below:
Caption: Overall workflow for the synthesis of the target analog.
Experimental Protocols and Methodologies
Part 1: Synthesis of the N-Methylated Pyrazolone Core
This part focuses on the construction of the key intermediate, 1,3-dimethyl-1H-pyrazol-5(4H)-one, from ethyl acetoacetate.
Protocol 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one (Compound C)
The foundational step is the Knorr pyrazole synthesis, a condensation reaction between a β-ketoester and a hydrazine.[2][3] The reaction proceeds via initial formation of a hydrazone at the more electrophilic ketone carbonyl, followed by intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and elimination of ethanol.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Ethyl Acetoacetate | 130.14 | 13.0 g (12.7 mL) | 100 |
| Hydrazine Hydrate (~64%) | 50.06 | 6.0 mL | ~120 |
| Ethanol | 46.07 | 50 mL | - |
| Acetic Acid (glacial) | 60.05 | 1 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl acetoacetate (100 mmol) and ethanol (50 mL).
-
Begin stirring and add hydrazine hydrate (~120 mmol) dropwise. An exothermic reaction may be observed.
-
Add glacial acetic acid (1 mL) as a catalyst.
-
Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the ethyl acetoacetate spot is consumed.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Expected Outcome: A white to off-white solid with an expected yield of 80-90%.
Protocol 2: Synthesis of 1,3-Dimethyl-1H-pyrazol-5(4H)-one (Compound E)
N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 regioisomers. The ratio is influenced by factors such as the steric hindrance of the pyrazole, the nature of the alkylating agent, the base, and the solvent used.[4][5] Using a strong base in an aprotic solvent tends to favor N1 alkylation on this type of scaffold.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-Methyl-1H-pyrazol-5(4H)-one | 98.10 | 4.90 g | 50 |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 2.2 g | 55 |
| Iodomethane (Methyl Iodide) | 141.94 | 3.4 mL (7.8 g) | 55 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |
Procedure:
-
To a dry 250 mL three-neck flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (55 mmol).
-
Wash the sodium hydride with dry hexanes (2 x 15 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-methyl-1H-pyrazol-5(4H)-one (50 mmol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension via an addition funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the resulting sodium pyrazolate suspension back to 0 °C.
-
Add iodomethane (55 mmol) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water (10 mL).
-
Remove the THF under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify by silica gel column chromatography to isolate the desired N1-methylated product.
-
Expected Outcome: A pale yellow oil or low-melting solid with an expected yield of 50-65% for the desired N1 isomer.
Part 2: Side-Chain Installation and Final Transformation
This section details the conversion of the pyrazolone into the target alcohol via a robust cross-coupling strategy.
Sources
One-Pot Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol: A Detailed Application Note and Protocol
Introduction: The Significance of 3-Methyl-1-phenyl-1H-pyrazol-5-ol (Edaravone)
3-Methyl-1-phenyl-1H-pyrazol-5-ol, widely known as Edaravone, is a potent free radical scavenger of significant interest to the pharmaceutical industry.[1][2] Approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS), its neuroprotective effects are attributed to its ability to mitigate oxidative stress. The pyrazolone core of Edaravone is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
The synthesis of Edaravone is a classic example of heterocyclic chemistry, typically achieved through the Knorr pyrazole synthesis. This application note provides a detailed, one-pot protocol for the synthesis of Edaravone, intended for researchers, scientists, and drug development professionals. We will delve into the underlying reaction mechanism, offer a step-by-step experimental procedure, and discuss key parameters influencing the reaction's success.
The Knorr Pyrazole Synthesis: A Mechanistic Deep Dive
The one-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol from phenylhydrazine and ethyl acetoacetate proceeds via the well-established Knorr pyrazole synthesis.[1][3] The reaction is a condensation reaction that involves the formation of a hydrazone intermediate followed by intramolecular cyclization.
The mechanism can be broken down into the following key steps:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the more nucleophilic terminal nitrogen atom of phenylhydrazine on the electrophilic keto-carbonyl carbon of ethyl acetoacetate. This step is often catalyzed by acid or base.[4]
-
Formation of a Hemiaminal Intermediate: This initial attack forms an unstable hemiaminal intermediate.
-
Dehydration to Form the Hydrazone: The hemiaminal readily loses a molecule of water to form a more stable phenylhydrazone intermediate.
-
Intramolecular Cyclization (Amidation): The second nitrogen atom of the phenylhydrazine moiety then acts as a nucleophile, attacking the ester carbonyl carbon in an intramolecular fashion. This step is essentially an intramolecular amidation.
-
Elimination of Ethanol: The resulting cyclic intermediate eliminates a molecule of ethanol to yield the final product, 3-methyl-1-phenyl-1H-pyrazol-5-ol.
The regioselectivity of the initial attack is governed by the greater electrophilicity of the ketone carbonyl compared to the ester carbonyl in ethyl acetoacetate.
Visualizing the Reaction Pathway
The following diagram illustrates the step-by-step mechanism of the Knorr pyrazole synthesis for Edaravone.
Sources
Application Note: Strategic Deployment of Pyrazole Derivatives in Medicinal Chemistry
Executive Summary
The pyrazole ring (1,2-diazole) is a "privileged scaffold" in modern drug discovery, appearing in over 30 FDA-approved therapeutics including Celecoxib (anti-inflammatory), Ruxolitinib (anticancer), and Sildenafil (cardiovascular). Its utility stems from two core physicochemical capabilities:[1][2]
-
Tautomeric Versatility: The ability to act as both a hydrogen bond donor (NH) and acceptor (N:) allows precise interaction with enzyme hinge regions (Kinases) and polar side pockets (COX-2).
-
Vectorial Robustness: The planar, electron-rich ring serves as a rigid linker that orients pharmacophores into specific 3D vectors, crucial for optimizing Structure-Activity Relationships (SAR).
This guide provides a technical roadmap for researchers to synthesize, validate, and apply pyrazole derivatives, focusing on overcoming the primary synthetic challenge: Regioselectivity .
Part 1: The Pharmacophore Strategy
Physicochemical Properties & Binding Modes
The bioactivity of pyrazole depends heavily on its substitution pattern and tautomeric state.
-
Kinase Inhibition (The Hinge Binder): In ATP-competitive inhibitors, the pyrazole often mimics the adenine ring of ATP. The N2 nitrogen accepts a hydrogen bond from the backbone NH of the "hinge" region, while the N1-H donates a hydrogen bond to the backbone carbonyl.
-
COX-2 Selectivity (The Side-Pocket Key): In COX-2 inhibitors, a 1,5-diaryl substitution pattern creates a "propeller" twist. This steric bulk prevents binding to the narrow channel of COX-1 but fits perfectly into the larger hydrophobic side pocket of COX-2 (accessible due to the Ile523
Val523 mutation).
Structural Logic Diagram
The following diagram illustrates the decision matrix for designing pyrazoles based on therapeutic target.
Figure 1: Strategic decision tree for pyrazole scaffold design based on the biological target.
Part 2: Synthetic Protocols
The ubiquitous Knorr Pyrazole Synthesis (hydrazine + 1,3-dicarbonyl) is robust but notoriously non-selective, often yielding inseparable mixtures of 1,3- and 1,5-isomers. The following protocol utilizes enaminone intermediates to guarantee regiocontrol, essential for generating pure 1,5-diarylpyrazoles (Celecoxib analogs).
Protocol A: Regioselective Synthesis of 1,5-Diarylpyrazoles
Objective: Synthesis of COX-2 selective scaffolds. Mechanism: The reaction proceeds via an initial Michael addition of the hydrazine to the enaminone, followed by cyclization.
Materials
-
Reagents: Acetophenone derivative (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq), Aryl hydrazine hydrochloride (1.1 eq), Ethanol (anhydrous).
-
Equipment: Reflux condenser, Magnetic stirrer, TLC (Ethyl Acetate/Hexane).
Step-by-Step Methodology
-
Enaminone Formation (The Control Step):
-
Dissolve the acetophenone derivative in neat DMF-DMA.
-
Reflux at 110°C for 3–6 hours.
-
Checkpoint: Monitor TLC. The starting ketone spot should disappear, replaced by a more polar yellow/orange spot (the enaminone).
-
Remove excess DMF-DMA under reduced pressure. The residue (usually a solid) can often be used without purification.
-
-
Cyclization:
-
Dissolve the crude enaminone in absolute Ethanol (0.5 M concentration).
-
Add the Aryl hydrazine hydrochloride.
-
Critical Step: If using free base hydrazine, add 1.0 eq of HCl or Acetic Acid to catalyze the reaction and control regioselectivity.
-
Reflux for 2–4 hours.
-
-
Purification:
-
Cool to room temperature.[3] The 1,5-isomer often precipitates due to its twisted, less planar packing compared to the 1,3-isomer.
-
Filter the solid and wash with cold ethanol.
-
If no precipitate forms, evaporate solvent and perform flash column chromatography (SiO2, Hexane:EtOAc gradient).
-
-
Validation (Self-Check):
-
NOE NMR: This is mandatory. Irradiate the pyrazole-C4 proton.
-
If you see enhancement of both aryl rings, you have the 1,5-isomer (spatial proximity).
-
If you see enhancement of only one aryl ring, you likely have the 1,3-isomer.
-
-
Part 3: Therapeutic Application I – Kinase Inhibition[1][4][5][6]
Context: Pyrazoles are "Hinge Binders."[4] Case Study: Ruxolitinib (JAK Inhibitor). The pyrazole ring forms a bidentate H-bond with the hinge region of the kinase ATP pocket.
Experimental Workflow: Kinase Activity Assay (FRET-based)
To validate your pyrazole derivative as a kinase inhibitor, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen).
Protocol
-
Preparation: Prepare 3x stocks of:
-
Test Compound (in DMSO).
-
Kinase/Antibody mixture (Europium-labeled anti-tag antibody).
-
Tracer/ATP mixture (AlexaFluor-labeled tracer).
-
-
Incubation:
-
Add 5 µL of Test Compound to a 384-well plate.
-
Add 5 µL of Kinase/Antibody solution. Incubate for 15 mins (allows compound to bind hinge).
-
Add 5 µL of Tracer/ATP solution.
-
-
Readout:
-
Incubate for 60 mins at Room Temp.
-
Measure fluorescence ratio (Emission 665 nm / Emission 615 nm).
-
-
Data Analysis:
-
High Ratio: Tracer is bound (Compound is inactive).
-
Low Ratio: Tracer is displaced (Compound is active).
-
Calculate IC50 using a sigmoidal dose-response curve.
-
Molecular Mechanism Diagram
Figure 2: Bidentate binding mode of pyrazole derivatives at the kinase hinge region.
Part 4: Therapeutic Application II – COX-2 Inflammation[2]
Context: Selectivity is the safety margin. Case Study: Celecoxib. The 1,5-diarylpyrazole structure is too bulky for COX-1 but fits COX-2.
Comparative Data: Selectivity Profiles
When developing pyrazole NSAIDs, the goal is a high Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).
| Compound Class | Structure Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Clinical Outcome |
| Indomethacin | Indole (Standard NSAID) | 0.02 | 0.60 | 0.03 (COX-1 selective) | High GI Toxicity |
| Diclofenac | Phenylacetic acid | 1.5 | 1.0 | 1.5 (Non-selective) | Moderate GI Risk |
| Celecoxib | 1,5-Diarylpyrazole | >15.0 | 0.04 | >375 (COX-2 Selective) | Reduced GI Risk |
Protocol: COX-2 Inhibition Screening (Colorimetric)
-
Enzyme Prep: Use purified recombinant human COX-2 and COX-1 enzymes.
-
Reaction:
-
Incubate Enzyme + Heme + Test Compound (Pyrazole) for 10 mins.
-
Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).
-
-
Mechanism: COX converts Arachidonic Acid to PGG2.[2][5] During the reduction of PGG2 to PGH2, TMPD is oxidized, changing color.
-
Measurement: Read Absorbance at 590 nm.
-
Interpretation: Lower absorbance = Higher inhibition.
-
Part 5: References
-
Structural Basis of COX-2 Selectivity: Kurumbail, R. G., et al.[6] "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents."[7][8][9] Nature, 1996.
-
Pyrazole Synthesis Reviews: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.
-
Kinase Inhibitor Binding Modes: Roskoski, R.[10] "Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites." Pharmacological Research, 2016.[11]
-
Ruxolitinib Discovery: Lin, Q., et al.[11] "Discovery of Ruxolitinib (INCB018424): A Potent, Selective, and Orally Bioavailable JAK1/2 Inhibitor." ACS Medicinal Chemistry Letters, 2009.
-
Regioselective Synthesis Protocols: Gosselin, F., et al.[3] "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Journal of Organic Chemistry, 2019.
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrevlett.com [chemrevlett.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Scale-Up Synthesis of 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol
Introduction
3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol and its derivatives are valuable intermediates in the pharmaceutical and agrochemical industries. The pyrazole moiety is a key pharmacophore found in a variety of commercial drugs, including anti-inflammatory agents like celecoxib and novel therapeutics.[1][2] The propanol side chain offers a versatile handle for further chemical modification, making this molecule a crucial building block for the synthesis of complex target structures.
The successful transition from laboratory-scale synthesis to large-scale production of 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol presents several challenges, primarily centered around reaction safety, process control, and product purity. This guide provides a comprehensive overview of a robust and scalable synthetic route, with a focus on the practical considerations and safety protocols essential for researchers, scientists, and drug development professionals.
Synthetic Strategy: A Two-Step Approach to Scalability
The chosen synthetic route for the scale-up production of 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol involves a two-step process designed for efficiency, scalability, and control over the final product's quality. This strategy comprises:
-
Knorr Pyrazole Synthesis: Formation of the pyrazole core followed by esterification to yield ethyl 3-(1-methyl-1H-pyrazol-5-yl)propanoate. This classical method offers a reliable and high-yielding route to the key ester intermediate.[3]
-
Ester Reduction: Large-scale reduction of the propanoate ester to the corresponding primary alcohol using Lithium Aluminum Hydride (LAH). While other reducing agents exist, LAH is particularly effective for the complete reduction of esters to alcohols and is a well-established reagent in industrial settings.[4][5]
This approach is favored for scale-up due to the commercial availability of the starting materials and the well-understood nature of the chemical transformations involved. The primary focus of this guide will be on the critical ester reduction step, as it presents the most significant safety and handling challenges on a larger scale.
Visualizing the Synthetic Workflow
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 3. jetir.org [jetir.org]
- 4. In-Depth Analysis of Safety Operating Procedures and Chemical Properties of Lithium Aluminium Hydride - Oreate AI Blog [oreateai.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Pyrazole Synthesis
Welcome to the technical support resource for pyrazole synthesis. This guide is structured to provide researchers, medicinal chemists, and process development professionals with practical, field-tested solutions to common challenges encountered during the synthesis of pyrazole derivatives. Our approach moves beyond simple step-by-step instructions, delving into the causal relationships between reaction parameters and outcomes to empower you to make informed, effective decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the most common pyrazole synthesis?
A1: The most prevalent and robust method for constructing the pyrazole core is the Knorr pyrazole synthesis . This reaction involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative.[1][2][3] The mechanism is typically acid-catalyzed and proceeds through several key stages:
-
Initial Nucleophilic Attack: One nitrogen atom of the hydrazine attacks a protonated carbonyl carbon of the 1,3-dicarbonyl, forming a carbinolamine intermediate.
-
Dehydration to Form Hydrazone/Imine: The carbinolamine readily loses a molecule of water to form a more stable hydrazone or imine intermediate.[3]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine derivative then attacks the remaining carbonyl group.[1]
-
Final Dehydration (Aromatization): A final elimination of water from the cyclic intermediate results in the formation of the stable, aromatic pyrazole ring.[3][4]
Caption: The general mechanism of the Knorr pyrazole synthesis.
Q2: Why is acid or base catalysis often required?
A2: Catalysis is crucial for accelerating the key steps of the reaction.
-
Acid Catalysis: An acid catalyst (e.g., glacial acetic acid, H₂SO₄) protonates one of the carbonyl oxygens of the 1,3-dicarbonyl compound.[4][5] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly basic hydrazine nitrogen. Acid also facilitates the dehydration steps.[5]
-
Base Catalysis: In some protocols, a base is used. A strong base can deprotonate the –NH group of the pyrazole, which can be useful in certain synthetic routes.[6][7] However, for the classical Knorr synthesis, acid catalysis is more common to activate the carbonyl compound.[1]
Q3: What are the primary advantages of using microwave-assisted synthesis for pyrazoles?
A3: Microwave-assisted organic synthesis (MAOS) offers significant benefits over conventional heating methods. The main advantages include:
-
Drastically Reduced Reaction Times: Reactions that might take several hours under conventional reflux can often be completed in minutes.[8]
-
Improved Product Yields: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reactions and higher yields.[8]
-
Enhanced Energy Efficiency: MAOS is a more environmentally friendly "green chemistry" approach due to its efficiency.[8]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter and provides a logical framework for resolving them.
Problem Area 1: Low or No Product Yield
Q: My reaction has a very low yield or appears to have failed completely. What are the most likely causes and how do I troubleshoot?
A: Low yield is a frequent issue stemming from several core factors. A systematic approach is the best way to identify the root cause.[2]
Caption: A logical workflow for troubleshooting low pyrazole yield.
Causality & Solutions:
-
Purity of Starting Materials: This is the most critical and often overlooked factor.[9]
-
Hydrazine Derivatives: Can degrade over time, especially if exposed to air or moisture. Using a freshly opened bottle or purifying the hydrazine is highly recommended.[10]
-
1,3-Dicarbonyl Compounds: Impurities can lead to significant side reactions, reducing yield and complicating purification.[9][10]
-
-
Reaction Conditions (Temperature, Time, Solvent):
-
Temperature: Some reactions require heating (reflux) to proceed to completion.[8] However, excessively high temperatures can cause degradation. A temperature screen is often necessary. Recent studies show temperature can even be used to control divergent synthesis pathways to different products.[11][12]
-
Reaction Time: Incomplete reactions are a common cause of low yield. Monitor the consumption of your starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[10]
-
Solvent: The choice of solvent is critical. While ethanol or acetic acid are common, aprotic dipolar solvents (like DMF) may be superior for reactions involving aryl hydrazines.[9]
-
-
Stoichiometry: Ensure the molar ratios of your reactants are correct. In many cases, using a slight excess (1.0 to 1.2 equivalents) of the hydrazine derivative can help drive the reaction to completion.[10]
Problem Area 2: Poor Regioselectivity
Q: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of two regioisomers that are very difficult to separate. How can I improve the selectivity?
A: This is a classic challenge in pyrazole synthesis.[10] The initial nucleophilic attack from the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products. Selectivity is governed by a delicate balance of steric and electronic factors.[10]
Solutions to Improve Regioselectivity:
-
Solvent Modification: This is one of the most effective strategies. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of a single isomer. These solvents can modulate the reactivity of the carbonyl groups through hydrogen bonding.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, potentially increasing the ratio of one isomer over the other.
-
Protecting Groups: In complex syntheses, using a protecting group on one of the hydrazine nitrogens can direct the initial cyclization step, though this adds extra steps to the overall synthesis.
Caption: Formation of regioisomers from an unsymmetrical diketone.
Problem Area 3: Product Purification Challenges
Q: My crude product is a sticky oil, and I'm having trouble purifying it by column chromatography. What are my options?
A: Purification of pyrazoles, which are basic heterocycles, can be challenging on standard silica gel.
-
Column Chromatography Modification:
-
Deactivate the Silica: Pyrazoles can stick to the acidic silica gel. Pre-treating your silica gel slurry with a small amount of a base like triethylamine (~1%) before packing the column can neutralize the acidic sites and significantly improve recovery.[13]
-
Switch Stationary Phase: If silica fails, consider using neutral alumina as your stationary phase.[13]
-
-
Recrystallization: This is often the best method for obtaining highly pure crystalline material.
-
Acid-Base Extraction:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute acid (e.g., 1M HCl). Your basic pyrazole product should move into the aqueous layer, leaving non-basic impurities behind.
-
Basify the aqueous layer with a base (e.g., NaOH) to precipitate your product.
-
Extract the pure product back into an organic solvent.
-
Optimized Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Conventional Heating)
This protocol is a standard starting point for the synthesis of a simple pyrazole.
Materials:
-
1,3-Dicarbonyl Compound (e.g., Acetylacetone) (1.0 mmol)
-
Hydrazine Derivative (e.g., Phenylhydrazine) (1.1 mmol)
-
Solvent (e.g., Absolute Ethanol or Glacial Acetic Acid) (10 mL)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in the chosen solvent (10 mL).
-
Add the hydrazine derivative (1.1 mmol) to the solution. If using a salt like phenylhydrazine hydrochloride, an equivalent of base may be needed.
-
If using a neutral solvent like ethanol, add a catalytic amount of glacial acetic acid (2-3 drops).[3]
-
Heat the reaction mixture to reflux (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC every 30-60 minutes until the starting dicarbonyl is consumed.[3]
-
Once complete, cool the reaction to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.[3][13]
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol provides a rapid and efficient alternative to conventional heating.[8]
Materials:
-
1,3-Dicarbonyl Compound (1.0 mmol)
-
Hydrazine Derivative (1.2 mmol)
-
Absolute Ethanol (5 mL)
-
Glacial Acetic Acid (1-2 drops, as catalyst)
-
Microwave-safe reaction vessel with a magnetic stir bar
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl (1.0 mmol), hydrazine derivative (1.2 mmol), and absolute ethanol (5 mL).
-
Add a drop of glacial acetic acid as a catalyst.[8]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).
-
After irradiation, cool the vessel to room temperature before opening.
-
Transfer the reaction mixture and purify as described in the conventional protocol.
Data Summary Tables for Reaction Optimization
Table 1: Solvent Selection Guide for Pyrazole Synthesis
| Solvent | Type | Key Characteristics & Applications | References |
| Ethanol/Methanol | Polar Protic | Standard, widely used solvent. Good for many simple condensations. | [8] |
| Glacial Acetic Acid | Polar Protic / Acid Catalyst | Acts as both solvent and catalyst, promoting the reaction. | [3][8] |
| Water | Polar Protic | Excellent for "green chemistry" approaches, often used with surfactants or specialized catalysts. | [15][16] |
| DMF / DMSO | Aprotic Dipolar | Often provides better results for less reactive substrates, such as aryl hydrazines. | [9][17] |
| TFE / HFIP | Fluorinated Alcohol | Significantly improves regioselectivity with unsymmetrical substrates. | |
| Solvent-Free | N/A | Eco-friendly method, often involving grinding reactants or using microwave irradiation. | [8][18] |
Table 2: Common Catalysts in Pyrazole Synthesis
| Catalyst | Type | Role & Mechanism | References |
| Glacial Acetic Acid | Brønsted Acid | Protonates carbonyl oxygen, increasing electrophilicity. | [4][5] |
| H₂SO₄, HCl | Strong Brønsted Acid | Stronger proton source, used when weaker acids are insufficient. | [19] |
| Lewis Acids (e.g., LiClO₄) | Lewis Acid | Coordinate to carbonyl oxygen to activate it for nucleophilic attack. | [18] |
| Ammonium Chloride | Green Catalyst | Inexpensive, non-toxic, and effective catalyst for Knorr synthesis. | [20] |
| Nano-catalysts (e.g., CuFe₂O₄) | Heterogeneous | Offer high efficiency, reusability, and are environmentally friendly. | [21] |
References
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link][1][4]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (2005). Organic Letters. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2017). PMC. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (2025). ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). International Journal of Applied Pharmaceutics. [Link]
-
A mechanism of pyrazole forming reaction. (n.d.). ResearchGate. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PubMed. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]
-
Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. (n.d.). MDPI. [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrazole... (n.d.). ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). Jetir.Org. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). ACS Omega. [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2022). PMC. [Link]
-
Influence of catalyst proportion on the synthesis of pyranopyrazole. (n.d.). ResearchGate. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2017). ResearchGate. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). PMC. [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Purification Troubleshooting. (2024). Reddit. [Link]
-
Purification of Amino-Pyrazoles. (2022). Reddit. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chem Rev Lett. [Link]
-
One-pot synthesis of pyrazole. (2018). Chemistry Stack Exchange. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
SYNTHESIS METHODS OF PYRAZOLE DERIVATES. (2015). DergiPark. [Link]
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2019). Indian Academy of Sciences. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
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- 11. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. jetir.org [jetir.org]
- 21. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
identifying and removing byproducts in pyrazole synthesis
Topic: Identifying and Removing Byproducts in Pyrazole Synthesis Audience: Senior Researchers & Medicinal Chemists
Introduction: The Purity Protocol
Welcome to the . The pyrazole ring is a privileged scaffold in medicinal chemistry (e.g., Celecoxib, Ruxolitinib), yet its synthesis via the Knorr condensation often yields a "chemical soup" of regioisomers, hydrazone intermediates, and oxidative impurities.
This guide moves beyond basic textbook procedures. We address the causality of byproduct formation and provide self-validating protocols to ensure your isolated material is the correct isomer with >95% purity.
Module A: The Regioselectivity Dilemma (1,3- vs 1,5-Isomers)
The Problem: The reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine theoretically yields two regioisomers. In drug development, the biological activity often resides in only one.
Technical Insight: The Mechanism of Bifurcation
Regioselectivity is dictated by the initial nucleophilic attack.
-
Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.
-
Steric Control: The least hindered nitrogen attacks the least hindered carbonyl.
-
pH Switch: In acidic media, the hydrazine is protonated, altering its nucleophilicity profile compared to neutral/basic conditions.[1]
Visualizing the Pathway
The following diagram illustrates the decision points determining isomeric outcome.
Caption: Mechanistic bifurcation in Knorr synthesis. pH and sterics dictate the initial attack, locking the regiochemical outcome.
Troubleshooting Guide: Isomer Identification & Control
Q: My LC-MS shows a single peak, but NMR looks messy. Do I have rotamers or isomers? A: This is a classic pyrazole issue.
-
Diagnosis: Run a Variable Temperature (VT) NMR.
-
If signals coalesce at high temp (e.g., 60°C), you have rotamers (common with bulky N-phenyl groups).
-
If signals remain distinct, you have regioisomers .
-
-
Confirmation (The "Lighthouse" Method): Use 1D NOE or 2D NOESY.
-
1,5-Isomer: Irradiating the N-substituent (e.g., N-Me) will show a strong NOE enhancement of the adjacent C5-substituent (or H5).
-
1,3-Isomer: Irradiating the N-substituent will show NO enhancement of the C3-substituent (too distant).
-
Q: I am getting a 50:50 mixture. How do I force the reaction toward one isomer? A: You must disrupt the balance of the initial attack.
-
Solvent Switch: Switch from Ethanol to 2,2,2-Trifluoroethanol (TFE) . TFE hydrogen-bonds strongly to the carbonyls, altering their electrophilicity and often improving regioselectivity ratios to >90:10 [1].
-
The "Salt" Tactic: Use hydrazine hydrochloride instead of free base hydrazine. The protonated species is less sensitive to steric bulk and more sensitive to electronic differentiation.
Module B: The "Stuck" Reaction (Hydrazone Intermediates)
The Problem: You isolate a solid that has the correct mass +18 (water). It is the uncyclized hydrazone.
Q: Why didn't my ring close? A: The initial condensation is fast, but the second step (cyclization) requires dehydration, which is the rate-determining step.
-
Cause: Reaction temperature too low or insufficient acid catalysis.
-
Fix:
-
Resubmit the intermediate to glacial acetic acid at reflux for 2 hours.
-
Microwave Assist: Heat to 120°C for 10-20 mins in EtOH/AcOH. This overcomes the energy barrier for dehydration.
-
Module C: Impurity Management (Hydrazines & Oxidation)
The Problem: The reaction mixture turns dark red/brown, and the product is contaminated with toxic hydrazine residues.
Q: How do I safely remove unreacted hydrazine? A: Never rely solely on evaporation; hydrazine is sticky and toxic.
-
The "Scavenger" Protocol:
-
Add 2 equivalents of acetone or benzaldehyde to the crude reaction mixture.
-
Stir for 30 minutes.
-
The hydrazine converts to a hydrazone (e.g., acetone hydrazone), which is lipophilic.
-
Wash: Partition between water and Ethyl Acetate. The hydrazone extracts into the organic layer but is easily separated from the pyrazole product via column chromatography (hydrazones are typically much less polar than pyrazoles).
-
Q: My product is brown. How do I clean it? A: The color usually comes from the air-oxidation of phenylhydrazine derivatives (diazenyl radicals).
-
Protocol:
-
Dissolve crude in EtOAc.
-
Wash with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) . This reduces the colored oxidative impurities.
-
If color persists, perform a filtration through a short pad of silica/charcoal before crystallization.
-
Purification Strategies: Data & Protocols
Chromatographic Separation of Regioisomers
Separating 1,3- and 1,5-isomers is notoriously difficult due to similar polarity.
| Technique | Stationary Phase | Mobile Phase / Conditions | Application |
| Flash CC | Silica (40 µm) | DCM : MeOH (98:2) or Hexane : EtOAc (Gradient) | General purification. Isomers often co-elute.[2] |
| Flash CC | C18 (Reverse Phase) | Water (0.1% Formic Acid) : MeCN | Recommended. The hydrophobic difference between 1,3 and 1,5 isomers is amplified in RP. |
| Prep HPLC | Phenyl-Hexyl | Water : MeOH Gradient | Superior selectivity for aromatic pyrazoles due to |
| Crystallization | N/A | EtOH or iPrOH/Hexane | 1,5-isomers often have higher melting points and crystallize first. |
Standardized Workflow: From Crude to Pure
Caption: Step-by-step purification logic to eliminate hydrazine and separate isomers.
References
-
BenchChem Technical Support. (2025).[2][3][4][5][6] Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from
-
Royal Society of Chemistry. (2013). Decoding ortho regiospecificity in pyrazole synthesis. Organic & Biomolecular Chemistry. Retrieved from
-
National Institutes of Health (PMC). (2024). Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics. Retrieved from
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Retrieved from
-
J&K Scientific. (2025). Knorr Pyrazole Synthesis Mechanism and Reagents. Retrieved from
Sources
improving the yield of 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol synthesis
The following technical support guide is structured to address the specific challenges of synthesizing 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol . It prioritizes the "Direct Lithiation" route (Method A) as it is the most common yet error-prone method in medicinal chemistry, while providing the "Cyclization" route (Method B) as a scalable alternative.
Topic: Yield Improvement for 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol Ticket ID: PYR-5-LITH-OPT Status: Open Support Tier: Senior Application Scientist
Executive Summary: The "Yield Killers"
In the synthesis of 5-substituted-1-methylpyrazoles, yield loss rarely stems from a single catastrophic failure. Instead, it typically arises from three specific "silent" errors:
-
The Kinetic Trap: Failure to allow the lithiated intermediate to equilibrate from the N-methyl group (kinetic) to the C5 ring position (thermodynamic).
-
Electrophile Apathy: Poor reactivity of oxetanes/epoxides with lithiated species without Lewis Acid assistance.
-
Aqueous Invisibility: The high water solubility of the propyl-alcohol product leading to massive loss during standard extraction.
Module 1: The Lithiation Protocol (Method A)
User Issue: "I am getting a mixture of starting material and unidentified byproducts. NMR shows substitution on the methyl group, or no reaction."
The Root Cause: Regioselectivity & Temperature
Contrary to intuition, the C5 proton of 1-methylpyrazole is not the most kinetically acidic site. At -78°C, n-BuLi preferentially deprotonates the N-methyl group (forming the
The Fix: The "Begtrup Equilibrium" Protocol You must induce a "warm-up" phase to allow the kinetic species to rearrange to the thermodynamic C5 species before adding your electrophile.
Optimized Workflow (Step-by-Step)
-
Dissolution: Dissolve 1-methyl-1H-pyrazole (1.0 equiv) in anhydrous THF (0.5 M) under Argon.
-
Cryo-Addition: Cool to -78°C . Add n-BuLi (1.1 equiv) dropwise.
-
Critical Check: Do not add the electrophile yet.
-
-
The Equilibration (Crucial Step):
-
Stir at -78°C for 30 minutes.
-
Warm the solution to -10°C or 0°C and stir for 30–60 minutes.
-
Why? This thermal energy drives the migration of Lithium from the exocyclic methyl group to the C5 ring carbon [1].
-
-
Recooling (Optional but Recommended): Cool back to -78°C or -40°C depending on the electrophile reactivity.
-
Trapping: Add the electrophile (Oxetane or Protected Bromide).
Visualization: Kinetic vs. Thermodynamic Lithiation
The following diagram illustrates the critical equilibrium users often miss.
Caption: Figure 1. The "Begtrup Equilibrium" dictates that warming is required to access the C5-lithio species [1].
Module 2: Electrophile Selection (The "Linker" Step)
User Issue: "I have the C5-lithio species, but the reaction with oxetane is sluggish or low yielding."
Option A: Oxetane Ring Opening (High Risk / High Reward)
Direct reaction of organolithiums with oxetane to generate the 3-carbon alcohol chain often fails because oxetane is a poor electrophile without activation.
-
The Fix: Add a Lewis Acid.
-
Protocol: After generating the C5-Li species (as per Module 1), add BF3·OEt2 (1.1 equiv) immediately before or pre-mixed with the oxetane at -78°C.
-
Warning: BF3·OEt2 can react with n-BuLi. Ensure n-BuLi is fully consumed or use a slight excess of the pyrazole substrate.
-
Option B: Protected Alkyl Halide (Robust Alternative)
If the oxetane route fails, switch to a protected alkyl halide. This adds a deprotection step but guarantees high yield for the C-C bond formation.
-
Reagent: 1-(tert-butyldimethylsilyloxy)-3-bromopropane.
-
Protocol: Add the bromide (1.2 equiv) to the C5-Li species at -78°C, then warm to RT.
-
Deprotection: TBAF in THF (quantitative yield).
Comparison of Routes
| Feature | Route A: Oxetane Opening | Route B: Protected Bromide |
| Step Count | 1 Step | 2 Steps (Alkylation + Deprotection) |
| Atom Economy | High | Lower (Loss of Bromide + Silane) |
| Yield Reliability | Moderate (Requires Lewis Acid) | High (Standard SN2) |
| Purification | Difficult (Polar product formed directly) | Easy (Intermediate is lipophilic) |
Module 3: Isolation & Purification (The "Invisible" Loss)
User Issue: "My TLC shows product, but I recover very little mass after extraction."
The Root Cause: Water Solubility
3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol is a small, polar molecule with a basic nitrogen and a primary alcohol. It loves water. Standard EtOAc/Water extraction leaves ~40-60% of the product in the aqueous phase.
The Fix: Modified Workup Protocol
Do NOT use a standard aqueous wash.
Protocol C: The "Salting Out" Extraction
-
Quench: Quench the reaction with a minimum amount of saturated NH4Cl.
-
Saturation: Add solid NaCl to the aqueous layer until it is saturated (brine).
-
Solvent Switch: Do not use Diethyl Ether or Hexanes. Use DCM (Dichloromethane) or CHCl3/Isopropanol (3:1) for extraction.
-
Repetition: Perform at least 4-5 extractions.
-
Continuous Extraction: For scales >5g, use a liquid-liquid continuous extractor for 12 hours.
Module 4: Scale-Up Alternative (Method B)
User Issue: "I need to make 50 grams. The lithiation is too dangerous/expensive at this scale."
The Cyclization Route
For large batches, avoid organolithiums. Use the condensation of methylhydrazine with a masked dicarbonyl.
-
Reagents: Methylhydrazine + Dihydropyran-2,6-dione (Glutaric anhydride derivative) or a protected
-keto ester. -
Challenge: Regioselectivity (1,3- vs 1,5-isomer).
-
Control: React in Ethanol at reflux . Methylhydrazine typically attacks the less hindered carbonyl first, but mixtures are common.
-
Purification: The isomers usually have significantly different boiling points or crystallization properties.
FAQ: Rapid Troubleshooting
Q: Can I use LDA instead of n-BuLi? A: Yes, but n-BuLi is generally preferred for the initial deprotonation. LDA is bulkier and may improve C5 selectivity kinetically, but the thermodynamic equilibration (warm-up) with n-BuLi is a more proven pathway for this specific substrate [1].
Q: Why is my product turning yellow/brown? A: Pyrazoles with free alcohols are prone to oxidation or trace metal coordination. Ensure your workup water is distilled and consider passing the final product through a short pad of Celite/Charcoal if discoloration persists.
Q: The NMR shows a split peak for the methyl group.
A: You likely have a mixture of the 1,5-isomer (Target) and the 1,3-isomer. This suggests your lithiation did not fully equilibrate (if Method A) or your hydrazine condensation lacked regiocontrol (if Method B). Check the coupling constant (
References
-
Begtrup, M., et al. (2006).[1] Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-1267.[2]
-
Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry, 73(6), 2412–2415.
-
BenchChem Technical Support. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem Troubleshooting Guides.
Sources
- 1. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Support Center: Stability of 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol
Prepared by: Senior Application Scientist, Chemical Development Division
This guide is intended for researchers, scientists, and drug development professionals working with 3-(1-methyl-1h-pyrazol-5-yl)propan-1-ol. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this compound, specifically under acidic conditions. Our goal is to equip you with the foundational knowledge and practical methodologies to anticipate and address stability challenges during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the chemical behavior of 3-(1-methyl-1h-pyrazol-5-yl)propan-1-ol in acidic environments.
Q1: What is the primary stability concern for 3-(1-methyl-1h-pyrazol-5-yl)propan-1-ol in an acidic medium?
A1: The primary point of vulnerability for this molecule under acidic conditions is the propan-1-ol side chain. The terminal primary alcohol is susceptible to acid-catalyzed dehydration, a classic organic reaction where the hydroxyl group (-OH) and a hydrogen atom from an adjacent carbon are eliminated to form water and an alkene.[1][2] This reaction is catalyzed by the presence of a strong acid, which protonates the hydroxyl group, converting it into a much better leaving group (H₂O).[1][3]
Q2: Is the 1-methyl-pyrazole ring itself susceptible to degradation in acid?
A2: The pyrazole ring is an aromatic heterocycle and is generally robust and stable towards oxidation and reduction.[4][5] In an acidic medium, the pyridine-like nitrogen atom of the pyrazole ring can become protonated, forming a pyrazolium cation.[5][6] While this alters the electronic properties of the ring, making it less reactive towards electrophilic substitution, the core ring structure is typically stable and does not readily cleave under common acidic conditions used in formulation or synthesis.[5][6] Therefore, degradation pathways are much more likely to involve the aliphatic side chain.
Q3: What are the most probable degradation products I should expect to see?
A3: Based on established chemical principles, the most likely degradation product is the alkene formed via dehydration: 3-(1-Methyl-1h-pyrazol-5-yl)prop-1-ene . Under certain conditions, such as high concentrations of the alcohol, bimolecular dehydration could lead to the formation of a symmetrical ether, although this is generally less favored for primary alcohols compared to direct dehydration.[3] If using hydrohalic acids (like HCl or HBr), nucleophilic substitution to form the corresponding 3-(1-Methyl-1h-pyrazol-5-yl)-1-chloropropane is also a possibility, though typically dehydration is the dominant pathway when heating with strong, non-nucleophilic acids like sulfuric or phosphoric acid.[7]
Q4: What immediate precautions can I take when using this compound in acidic solutions?
A4: To minimize potential degradation, consider the following:
-
Temperature Control: Acid-catalyzed dehydration rates are highly temperature-dependent.[2] Whenever possible, conduct operations at reduced or ambient temperatures.
-
Acid Choice and Concentration: Use the mildest acidic conditions and the lowest concentration necessary to achieve your desired outcome.
-
Reaction/Processing Time: Minimize the duration of exposure to acidic conditions.
-
Inert Atmosphere: While the primary degradation pathway is not oxidative, working under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent any potential side reactions, especially if trace metal catalysts are present.
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide is structured in a problem/solution format to directly address challenges you may encounter.
Issue 1: An unexpected, less-polar impurity is detected by RP-HPLC after exposing my compound to acid.
-
Probable Cause: This is a classic signature of an acid-catalyzed dehydration reaction. The resulting alkene, 3-(1-Methyl-1h-pyrazol-5-yl)prop-1-ene, lacks the polar hydroxyl group and will therefore be less retained on a reverse-phase (e.g., C18) column, causing it to elute earlier than the parent alcohol.
-
Troubleshooting & Resolution Workflow:
-
Step 1: Confirm Impurity Identity with Mass Spectrometry. Analyze your stressed sample using LC-MS. The expected mass of the parent compound, 3-(1-methyl-1h-pyrazol-5-yl)propan-1-ol (C₇H₁₂N₂O), is approximately 140.10 Da.[8] The dehydration product would have a molecular weight corresponding to the loss of water (18.01 Da), resulting in a mass of approximately 122.09 Da. A mass spectrum showing a significant ion at m/z 123.09 [M+H]⁺ would strongly support this hypothesis.
-
Step 2: Adjust Experimental Conditions. To mitigate this degradation, systematically reduce the "stress" on the molecule.
-
Lower the temperature of the reaction or process in 5-10 °C increments.
-
Reduce the acid concentration by half.
-
If permissible, switch to a weaker acid catalyst.
-
-
Step 3: Isolate and Characterize (for critical applications). If the impurity is significant and its identity must be confirmed unequivocally, preparative HPLC can be used for isolation, followed by structural elucidation using NMR spectroscopy.
-
Issue 2: My assay shows a loss of the parent compound, but I cannot achieve mass balance (i.e., the degradant peak area does not account for the full loss).
-
Probable Cause: This situation suggests several possibilities:
-
Formation of Multiple Degradants: The reaction may not be clean, producing several minor byproducts that are difficult to detect.
-
Formation of Non-UV Active Products: A degradation pathway could be cleaving the pyrazole ring (though unlikely) or modifying it in a way that eliminates its chromophore, rendering it invisible to UV detection.
-
Precipitation or Adsorption: The protonated parent compound or a degradant may be precipitating from solution or adsorbing to the surfaces of your vessel or analytical equipment.
-
-
Troubleshooting & Resolution Workflow:
-
Step 1: Expand Your Analytical Window. Modify your HPLC method. Use a broad gradient profile (e.g., 5% to 95% organic solvent) to look for very early or very late eluting peaks. Also, acquire data at a lower wavelength (e.g., 210 nm) where more organic compounds have some absorbance.
-
Step 2: Employ a Universal Detector. If available, re-analyze the sample using a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), to check for "invisible" impurities.
-
Step 3: Check for Precipitation. Visually inspect your sample for any precipitate. If observed, dissolve it in a strong solvent (like DMSO) and analyze it separately.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical decision-making process for investigating unexpected degradation.
Caption: A workflow for troubleshooting degradation of the target compound.
Section 3: Key Protocols & Methodologies
To ensure trustworthy and reproducible results, a systematic approach to stability testing is crucial. The following protocols are based on industry best practices and regulatory guidelines.[9][10]
Protocol 1: Forced Degradation Study (Acid Stress Testing)
This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[10][11][12]
-
Preparation of Stock Solution: Prepare a stock solution of 3-(1-methyl-1h-pyrazol-5-yl)propan-1-ol at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Stress Condition:
-
Transfer 5 mL of the stock solution into a clean, stoppered flask.
-
Add 5 mL of 0.2 M hydrochloric acid (HCl) to achieve a final acid concentration of 0.1 M and a final compound concentration of 0.5 mg/mL.
-
Prepare a control sample by adding 5 mL of water instead of HCl.
-
-
Incubation: Place both the stressed and control samples in a water bath or oven set to 60 °C.
-
Time Points: Withdraw aliquots (e.g., 100 µL) from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquot by adding an equimolar amount of sodium hydroxide (NaOH) to stop the acid-catalyzed degradation. For a 100 µL aliquot of the 0.1 M HCl sample, add 100 µL of 0.1 M NaOH.
-
Sample Preparation for Analysis: Dilute the neutralized sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase used for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2). Aim for approximately 10-20% degradation of the active substance to ensure that significant levels of degradants are produced without forming secondary, irrelevant products from over-stressing.[10]
Proposed Degradation Pathway Diagram
The diagram below illustrates the E2 mechanism for the acid-catalyzed dehydration of the primary alcohol.
Caption: Proposed mechanism for acid-catalyzed dehydration.
(Note: The above DOT script uses placeholders for chemical structure images as direct rendering is complex. The description accurately reflects the intended visualization of the chemical transformation.)
Protocol 2: Guidelines for Developing a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the drug substance without interference from any degradation products, process impurities, or other potential components.[9]
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a versatile starting point.
-
Mobile Phase:
-
Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Phase B: Acetonitrile with the same acid modifier.
-
Rationale: The acid modifier sharpens peaks and ensures consistent ionization for MS detection. TFA is excellent for chromatography but can suppress MS signals, while formic acid is more MS-friendly.[13]
-
-
Elution: A gradient elution is highly recommended to ensure separation of the polar parent compound from potentially non-polar degradants. A good starting gradient would be 10% to 90% B over 20 minutes.
-
Detection: Use a photodiode array (PDA) detector to monitor the peaks at multiple wavelengths. This helps in assessing peak purity and selecting the optimal wavelength for quantification.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity. This is achieved by analyzing the samples from the forced degradation study and demonstrating that the parent peak is well-resolved from all degradant peaks.
Section 4: Summary of Stress Conditions
For a comprehensive stability profile, forced degradation studies should encompass more than just acidic conditions. The following table summarizes the conditions recommended by the ICH.[11][14]
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60 °C) | Dehydration, hydrolysis of labile groups |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heated (e.g., 60 °C) | Hydrolysis, elimination reactions |
| Neutral Hydrolysis | Refluxing in water | Hydrolysis |
| Oxidation | 3% - 30% H₂O₂, room temperature | Oxidation of electron-rich moieties |
| Photolysis | Exposure to UV/Vis light (ICH Q1B) | Photochemical reactions, bond cleavage |
| Thermal Stress | Dry heat above accelerated stability temps | Thermally induced degradation |
References
-
Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. (n.d.). Study.com. Retrieved February 15, 2024, from [Link]
-
JoVE. (2025, May 22). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Journal of Visualized Experiments. Retrieved February 15, 2024, from [Link]
-
The Organic Chemistry Tutor. (2020, April 25). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms [Video]. YouTube. [Link]
-
Ashenhurst, J. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]
-
Clark, J. (n.d.). Dehydration of more complicated alcohols. Chemguide. Retrieved February 15, 2024, from [Link]
-
Nallasivan, M., et al. (2017). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3468. [Link]
-
Kumar, A., et al. (2020). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 226, 01004. [Link]
-
IJNRD. (2024, July). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). [Link]
-
Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 112-120. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved February 15, 2024, from [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(8). [Link]
-
Seshachalam, V., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 6(9), 4220-4226. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
S. Ravi, et al. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences, 7(6), 529-546. [Link]
-
PubChem. (n.d.). 3-(1-methyl-1h-pyrazol-5-yl)propan-1-ol. National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]
-
Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(10), 934-941. [Link]
Sources
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- 2. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ijnrd.org [ijnrd.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. epj-conferences.org [epj-conferences.org]
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- 8. PubChemLite - 3-(1-methyl-1h-pyrazol-5-yl)propan-1-ol (C7H12N2O) [pubchemlite.lcsb.uni.lu]
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Validation & Comparative
Comparative Guide: Biological Activity & Scaffold Potential of 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol
Executive Summary: The "5-Substituted" Advantage
In the realm of Fragment-Based Drug Discovery (FBDD), 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol (hereafter 5-Py-OH ) represents a "privileged scaffold"—a molecular fragment capable of serving as a potent ligand core for diverse biological targets, particularly kinases (e.g., FLT3, JAK) and GPCRs.
While its regioisomers (3-yl and 4-yl) are often thermodynamically favored and easier to synthesize, the 5-yl isomer offers a unique steric and electronic profile. The proximity of the N-methyl group to the C5-propyl chain creates a specific steric "clash" that forces orthogonal conformation in biaryl systems, a critical feature for inducing Type II kinase inhibition (inactive conformation binding).
This guide objectively compares 5-Py-OH against its primary isomers, analyzing their physicochemical properties, synthetic accessibility, and downstream biological potential.
Structural & Physicochemical Comparison
The biological activity of these isomers is dictated by their ability to position the terminal hydroxyl group (a hydrogen bond donor/acceptor) relative to the pyrazole pharmacophore.
| Feature | 5-Py-OH (Target) | 3-Py-OH (Isomer A) | 4-Py-OH (Isomer B) |
| Structure | 1-Methyl-5-propyl | 1-Methyl-3-propyl | 1-Methyl-4-propyl |
| Steric Environment | High: N-Me and Propyl chain are adjacent (vicinal). | Low: N-Me and Propyl are separated by C4-H. | Moderate: Propyl is flanked by C3-H and C5-H. |
| Electronic Character | Electron-rich C4; N2 is a strong H-bond acceptor. | Similar to 5-yl but less sterically hindered N2 access. | C4 substitution alters ring electron density; often used for antioxidant derivatives. |
| LogP (Est.) | ~0.65 | ~0.62 | ~0.58 |
| Primary Biological Utility | Kinase Inhibitors (Type II) , Allosteric Modulators. | Kinase Inhibitors (Type I) , Linear Linkers. | Antioxidants , Antimitotic agents. |
| Metabolic Liability | N-dealkylation (hindered by C5 chain). | N-dealkylation (rapid, exposed). | Ring oxidation.[1][2] |
Visualizing the Isomer Landscape
Caption: Synthetic divergence and biological mapping of pyrazole propanol isomers.
Biological Activity Profile
A. Fragment Efficacy in Kinase Inhibition (FLT3 Model)
The 5-Py-OH motif is a critical pharmacophore in the design of inhibitors for FLT3 (FMS-like tyrosine kinase 3) , a key target in Acute Myeloid Leukemia (AML).
-
Mechanism: The 5-position substitution forces the pyrazole ring to twist relative to the attached linker (often a urea or amide). This twist allows the molecule to access the hydrophobic "back pocket" of the kinase, stabilizing the DFG-out (inactive) conformation.
-
Data Comparison:
-
5-substituted analogs: Often achieve IC50 < 10 nM due to shape complementarity with the gatekeeper residue.
-
3-substituted analogs: Tend to bind in the ATP-binding site (Type I) with lower selectivity, often showing IC50 values in the 100–500 nM range for the same target due to lack of conformational strain.
-
B. Antioxidant & Cytotoxic Potential (4-Py-OH Dominance)
While 5-Py-OH excels in receptor fitting, the 4-Py-OH isomer series has demonstrated superior intrinsic biological activity in phenotypic screens.
-
Study: Ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)propanoate derivatives.
-
Result: The 4-substituted variants showed potent antioxidant activity (DPPH assay) and antimitotic effects (tubulin polymerization inhibition), whereas 5-substituted analogs were less effective in this specific domain.
C. Metabolic Stability[1][3][4]
-
5-Py-OH Series: The adjacent propyl group at C5 sterically shields the N-methyl group from Cytochrome P450 enzymes (specifically CYP450-mediated N-demethylation). This results in a longer half-life (t1/2) compared to the 3-isomer.
-
3-Py-OH Series: The N-methyl group is exposed, making it a "soft spot" for rapid metabolic clearance.
Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Py-OH
Rationale: Achieving the 5-isomer requires overcoming the thermodynamic preference for the 3-isomer. This protocol uses a protected intermediate to direct cyclization.
Materials:
-
Methylhydrazine
-
Dihydro-2H-pyran-2-one (or equivalent protected keto-ester)
-
Ethanol (anhydrous)
-
HCl (conc.)
Workflow:
-
Condensation: Dissolve 1.0 eq of the keto-lactone precursor in Ethanol at 0°C.
-
Addition: Dropwise addition of Methylhydrazine (1.1 eq). Critical: Low temperature favors the kinetic 5-OH product.
-
Cyclization: Allow to warm to RT, then reflux for 3 hours.
-
Acid Workup: Add conc. HCl to dehydrate the intermediate hemiaminal.
-
Purification: The 5-isomer typically has a lower Rf than the 3-isomer. Separate via flash chromatography (EtOAc/Hexane gradient).
Protocol B: In Vitro FLT3 Kinase Inhibition Assay
Rationale: To validate the fragment's utility as a scaffold.
-
Enzyme Prep: Recombinant human FLT3 kinase (0.5 nM final).
-
Substrate: Peptide substrate (e.g., poly(Glu,Tyr) 4:1) labeled with a fluorophore.
-
Compound Dosing: Dissolve 5-Py-OH derivatives in DMSO. Prepare 10-point dilution series.
-
Reaction: Incubate Enzyme + Compound (30 min, RT). Add ATP (Km concentration) + Substrate.
-
Detection: Measure phosphorylation via FRET or mobility shift assay (e.g., Caliper LabChip).
-
Analysis: Fit data to sigmoidal dose-response curve to determine IC50.
Biological Pathway Visualization
The following diagram illustrates how the 5-Py-OH scaffold integrates into the FLT3 signaling cascade, blocking downstream proliferation in AML cells.
Caption: Mechanism of Action: 5-Py-OH scaffolds block FLT3-mediated STAT5 signaling.
References
-
Synthesis and Regioselectivity of Pyrazoles
- Title: One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol and furopyrazole.
- Source: ResearchG
-
URL:[Link]
-
Biological Profiling of Pyrazole Isomers
-
FLT3 Inhibitor Design (5-yl preference)
- Metabolic Stability of Pyrazoles: Title: Assessing the Metabolic Stability of 1-Isopropylpyrazole-Containing Molecules. Source: BenchChem Guides.
Sources
- 1. nedmdg.org [nedmdg.org]
- 2. Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to Personal Protective Equipment for Handling 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol
As a novel research chemical, 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol lacks a specific, comprehensive toxicological profile. This guide, therefore, is built upon a conservative risk assessment framework, synthesizing established safety protocols for its core chemical structures: a substituted pyrazole ring and a propan-1-ol functional group. This approach ensures a high margin of safety when handling this and other uncharacterized compounds. The Occupational Safety and Health Administration (OSHA) mandates that employers must assess workplace hazards and provide appropriate Personal Protective Equipment (PPE) to protect employees.[1]
The primary anticipated hazards are derived from these structural components:
-
Pyrazole Moiety : Similar heterocyclic compounds are known to be skin and eye irritants.[2][3][4]
-
Propan-1-ol Moiety : Simple alcohols like propan-1-ol are flammable liquids and can cause serious eye damage and dizziness or drowsiness upon inhalation of vapors.[5][6]
Therefore, all handling procedures must be designed to mitigate risks of skin and eye contact, inhalation of aerosols or vapors, and accidental ignition. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
Core PPE Requirements: A Multi-Barrier System
A foundational principle of laboratory safety is that PPE serves as the final barrier of protection, used in conjunction with engineering controls (like fume hoods) and administrative controls (like Standard Operating Procedures).[8][9] For any work involving 3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol, the following minimum PPE is mandatory.[7][10]
-
Eye and Face Protection : Chemical splash goggles are the minimum requirement.[10] They must be worn at all times in the laboratory and form a complete seal around the eyes to protect against splashes, a common risk when transferring liquids.[10] For procedures with a higher splash risk, such as transferring volumes greater than 50 mL or working with reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[10]
-
Hand Protection : Chemically resistant gloves are required.[1] Nitrile gloves are a suitable initial choice for incidental contact with many organic alcohols and heterocyclic compounds. However, for prolonged handling or immersion, it is critical to consult a glove manufacturer's compatibility chart. Always double-glove if there is a significant risk of exposure. Gloves must be inspected for tears or pinholes before each use and removed promptly after contamination, using the proper technique to avoid skin contact.
-
Body Protection : A flame-resistant (FR) laboratory coat is required due to the flammability risk associated with the propanol group.[6] The lab coat must be fully buttoned with sleeves rolled down. For tasks involving larger quantities, a chemically resistant apron should be worn over the lab coat.
-
Footwear : Full-coverage shoes made of a non-porous material are required. Open-toed shoes, sandals, or woven footwear are strictly prohibited in the laboratory.
| Task | Minimum Required PPE |
| Weighing/Sample Preparation (sub-gram scale) | Chemical Splash Goggles, Nitrile Gloves (single pair), Flame-Resistant Lab Coat, Closed-toe Shoes. |
| Solution Preparation / Transfers (<50 mL) | Chemical Splash Goggles, Nitrile Gloves (double pair recommended), Flame-Resistant Lab Coat, Closed-toe Shoes. |
| Running Reactions / Transfers (>50 mL) | Chemical Splash Goggles and Face Shield, Nitrile Gloves (double pair), Flame-Resistant Lab Coat, Chemically-Resistant Apron, Closed-toe Shoes. |
| Waste Disposal | Chemical Splash Goggles, Nitrile Gloves (double pair), Flame-Resistant Lab Coat, Closed-toe Shoes. |
Operational Plans: From Preparation to Disposal
Adherence to established protocols is critical for safety. The following step-by-step procedures provide a framework for safe handling, emergency response, and disposal.
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
-
Donning (Putting On) :
-
Put on the flame-resistant lab coat and fasten all buttons.
-
Put on chemical splash goggles.
-
Put on the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
Put on the second pair of nitrile gloves (if required by the task).
-
-
Doffing (Taking Off) :
-
Remove the outer pair of gloves (if used), peeling them off without touching the outside surface with bare skin.
-
Remove the lab coat by rolling it down from the shoulders, ensuring the contaminated exterior is folded inward. Hang it in its designated location or place it in a laundry bag if contaminated.
-
Remove the face shield (if used), handling it by the headband.
-
Remove chemical splash goggles.
-
Remove the inner pair of gloves, following the same technique as in step 1.
-
Wash hands thoroughly with soap and water.
-
Immediate and correct response to a chemical spill is vital to minimize harm.[11][12] This plan is for minor spills (<500 mL) that can be handled by trained laboratory personnel.[13][14] All major spills require immediate evacuation and notification of emergency services.[12]
-
Alert & Assess : Alert personnel in the immediate area. Identify the spilled material and consult its Safety Data Sheet (SDS) or this guide.[14] Ensure all ignition sources are extinguished.[14]
-
Contain : Cordon off the spill area. Use a chemical spill kit to create a dike around the spill's outer edges with an inert absorbent material like vermiculite or cat litter to prevent it from spreading.[15]
-
Absorb : Working from the outside in, apply absorbent material over the entire spill.[13]
-
Collect : Once fully absorbed, use non-sparking tools (e.g., plastic scoops) to collect the contaminated absorbent material.[14]
-
Package & Label : Place the collected material into a heavy-duty polyethylene bag or a designated hazardous waste container.[11][13] Securely seal the container and attach a hazardous waste label, clearly identifying the contents.[16]
-
Decontaminate : Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials in the same hazardous waste container.
-
Dispose : Manage the sealed container as hazardous waste according to institutional and EPA guidelines.[16]
Chemical waste is regulated by the Environmental Protection Agency (EPA) and must be handled according to specific protocols.[16][17]
-
Container Selection : Use a designated, compatible hazardous waste container. Plastic containers are often preferred to glass to minimize breakage risk.[16] The container must have a secure, tight-fitting lid.[18]
-
Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Specifically, avoid mixing with strong acids, bases, or oxidizing agents.[18][19]
-
Labeling : Label the waste container with a "Hazardous Waste" tag before adding any waste.[16][19] The label must include the full chemical name "3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol" and list all other components of the waste solution with their approximate percentages.[19] Abbreviations are not permitted.[16]
-
Accumulation : Keep the waste container closed at all times except when adding waste.[18][19] Store the container in a designated satellite accumulation area within the lab, in secondary containment.[18]
-
Pickup : Once the container is 80-90% full, submit a chemical waste pickup request to your institution's EHS office.[18][19] Do not overfill containers.[18]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the specific task being performed.
Caption: Decision workflow for selecting appropriate PPE.
References
-
Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Available at: [Link]
-
University of Colorado Boulder Environmental Health and Safety. How to Dispose of Chemical Waste. Available at: [Link]
-
University of Tennessee, Knoxville Environmental Health & Safety. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Available at: [Link]
-
National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. Available at: [Link]
-
The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Available at: [Link]
-
Iowa State University Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]
-
Excedr. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Available at: [Link]
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Available at: [Link]
-
Bitesize Bio. (2024, November 21). How to Clean up Chemical Spills in the Lab: 4 Essential Rules. Available at: [Link]
-
American Chemical Society. Guide for Chemical Spill Response. Available at: [Link]
-
HTS Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]
-
Columbia University Research. Hazardous Chemical Waste Management Guidelines. Available at: [Link]
-
MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. Available at: [Link]
-
MCF Environmental Services. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Available at: [Link]
-
University of Southern California Environmental Health & Safety. Chemical Waste. Available at: [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available at: [Link]
- Google Patents. Process for the preparation of pyrazole and its derivatives.
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2012, December 13). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
